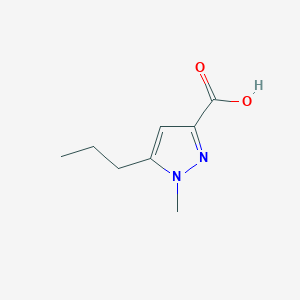

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate

Übersicht

Beschreibung

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate is a chemical compound that is part of a broader class of compounds with potential biological and pharmaceutical applications. The compound's structure and derivatives have been studied for their potential use as chemotherapeutic agents, antimicrobial substances, and in the synthesis of other medically relevant compounds .

Synthesis Analysis

The synthesis of compounds related to methyl 7-methoxy-1,3-benzodioxole-5-carboxylate often involves multi-step chemical reactions, starting from various precursors. For instance, derivatives of this compound have been synthesized using starting materials like 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, which upon further chemical modifications, such as halogenation and aminoalkylation, yield potential antimicrobial agents . Another example includes the synthesis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, which was obtained as a side product during the synthesis of an antitubercular agent .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 7-methoxy-1,3-benzodioxole-5-carboxylate has been determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy. These methods provide detailed information about bond lengths, bond angles, and torsion angles, which are crucial for understanding the compound's three-dimensional conformation and reactivity .

Chemical Reactions Analysis

Compounds within the same family as methyl 7-methoxy-1,3-benzodioxole-5-carboxylate undergo various chemical reactions. For example, methyl benzoquinone carboxylate and its derivatives can condense with β-methoxynaphthalene in an acid-catalyzed reaction to yield α-arylsubstituted naphthalenes, which can be further processed to create more complex structures . Additionally, the potassium salt of related methoxy benzoic acids has been shown to undergo selective deprotonation, which is a useful reaction in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 7-methoxy-1,3-benzodioxole-5-carboxylate derivatives are characterized by spectroscopic methods such as (1)H NMR and mass spectroscopy. These properties are essential for identifying the compound and understanding its behavior in different environments, which is important for its potential use in pharmaceutical applications . The molecular electrostatic potential (MEP) map and frontier molecular orbitals of related compounds have also been studied to predict reactivity and interaction with other molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate has been involved in research focusing on the synthesis and preparation of various benzodioxolecarboxylic acids. For instance, certain derivatives like myristic acid and 4.6-dimethoxy-1,3-benzodioxole-5-carboxylic acid have been prepared from related compounds, showcasing the versatility of this molecule in organic synthesis (Daliacker, Mues, & Kim, 1978).

Biological Effects

- Research has shown that derivatives of 1,3-benzodioxole, similar to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate, can have biological effects. For example, a study revealed that a benzodioxole compound acted as a chemosterilant in Drosophila melanogaster, impacting vitellogenin uptake and ovarian development (Song et al., 1990).

Pharmacological Applications

- In medicinal chemistry, the benzodioxole group, which is part of the structure of Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate, has been utilized in developing endothelin receptor antagonists. These compounds show promise in treating various cardiovascular diseases (Tasker et al., 1997).

Chemical Synthesis and Modifications

- Research also includes exploring different synthetic routes and modifications of related compounds. For instance, studies have focused on the practical preparation of derivatives and exploring the effects of different substituents on the biological activity of these molecules (Horikawa, Hirokawa, & Kato, 2001).

Antioxidant and Anti-Inflammatory Properties

- Some studies have investigated the antioxidant and anti-inflammatory properties of compounds structurally related to Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate. These studies are pivotal in developing new therapeutic agents (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

Insecticidal Activity

- Derivatives of 1,3-benzodioxole have also been studied for their insecticidal activity, which could have implications for agricultural applications (Vanmellaert, Deloof, & Jurd, 1983).

Structural and Crystallography Studies

- Research has been conducted on the crystal and molecular structures of related compounds, which is essential for understanding their chemical behavior and potential applications in various fields (Richter et al., 2023).

Safety and Hazards

The safety data sheet for “Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Wirkmechanismus

Target of Action

Methyl 7-Methoxybenzodioxole-5-carboxylate is a complex organic compound. It is known to be an intermediate in the synthesis of natural dihydrostilbenes , which are compounds known for their significant cytotoxicity toward human cancer cell lines .

Mode of Action

As an intermediate in the synthesis of dihydrostilbenes , it may contribute to the overall biological activity of these compounds, which includes cytotoxic effects on cancer cells .

Biochemical Pathways

Dihydrostilbenes, which this compound helps synthesize, are known to interact with multiple biochemical pathways, particularly those involved in cell proliferation and apoptosis .

Result of Action

As an intermediate in the synthesis of dihydrostilbenes , it may contribute to the cytotoxic effects these compounds have on cancer cells .

Action Environment

Like many organic compounds, its stability and efficacy could potentially be affected by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

methyl 7-methoxy-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-12-7-3-6(10(11)13-2)4-8-9(7)15-5-14-8/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQKIGXHWZLSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OCO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345086 | |

| Record name | Methyl 3-methoxy-4,5-methylenedioxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate | |

CAS RN |

22934-58-3 | |

| Record name | Methyl 3-methoxy-4,5-methylenedioxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)

![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)

![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)

![1-[2-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B135727.png)